molecular formula C8H6BrNO2 B13632240 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13632240
M. Wt: 228.04 g/mol
InChI Key: HXUAYYQRMKVHFT-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves the reaction of benzofuranone with bromine and ammonia under controlled conditions . The reaction typically proceeds through the bromination of benzofuranone followed by amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins involved in cell proliferation, leading to its anti-tumor effects. Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both amino and bromine substituents, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

4-amino-6-bromo-1-benzofuran-3-one

InChI

InChI=1S/C8H6BrNO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3,10H2

InChI Key

HXUAYYQRMKVHFT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2O1)Br)N

Origin of Product

United States

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